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Compound of Interest

Compound Name: Monomethylsulochrin

Cat. No.: B161492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data of

Monomethylsulochrin with its structurally related analogues, Sulochrin and

Bisdechlorogeodin. The confirmation of a compound's identity is a critical step in natural

product research and drug development, ensuring the integrity and reproducibility of scientific

findings. Here, we present a detailed analysis of ¹H NMR, ¹³C NMR, and mass spectrometry

data to facilitate the unambiguous identification of Monomethylsulochrin.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Monomethylsulochrin,

Sulochrin, and Bisdechlorogeodin. Direct comparison of these values is essential for

distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons

Methoxyl
Protons

Methyl
Protons

Other Solvent

Monomethyls

ulochrin
6.30-6.80 (m)

3.75 (s), 3.85

(s)
2.10 (s) - Not specified

Sulochrin

6.25 (d, J=2.3

Hz), 6.35 (d,

J=2.3 Hz),

6.67 (d, J=2.0

Hz), 6.89 (d,

J=2.0 Hz)

3.84 (s) 2.15 (s)

11.58 (s,

OH), 11.97

(s, OH)

Acetone-d₆

Bisdechlorog

eodin

6.21 (s), 6.48

(s)

3.71 (s), 3.89

(s)
2.07 (s) - Not specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Carbonyl
Carbons

Aromatic/Ol
efinic
Carbons

Methoxyl
Carbons

Methyl
Carbon

Solvent

Monomethyls

ulochrin
168.0, 192.5

105.5, 108.2,

110.1, 112.5,

135.8, 142.1,

158.2, 160.5,

163.4, 165.1

52.3, 55.8 21.5 Not specified

Sulochrin 170.9, 203.8

102.1, 106.8,

108.9, 109.8,

111.9, 137.9,

158.9, 162.8,

164.9, 165.8

52.4 22.1 DMSO-d₆

Bisdechlorog

eodin

169.4, 182.1,

187.9

98.1, 101.9,

110.2, 113.8,

141.5, 158.4,

165.2, 168.1,

177.2

52.9, 56.7 21.8 Not specified
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Table 3: Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight

[M+H]⁺
(m/z)

[M-H]⁻ (m/z)
Key
Fragment
Ions (m/z)

Monomethyls

ulochrin
C₁₈H₁₈O₇ 346.33 347.112 345.098[1]

181, 166,

138[1]

Sulochrin C₁₇H₁₆O₇ 332.30 333.09 331.0823[2]
299, 151,

150, 269[2]

Bisdechlorog

eodin
C₁₇H₁₄O₇ 330.29 331.08 - Not available

Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for fungal metabolites are

described below. These are generalized procedures and may require optimization based on the

specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the purified fungal metabolite in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).
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For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to

64, depending on the sample concentration.

For ¹³C NMR, a proton-decoupled sequence is typically used. Parameters may include a 45-

degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g.,

1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

Process the raw data (Free Induction Decay - FID) using appropriate software (e.g.,

MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction to obtain the final

spectrum.

Reference the chemical shifts to the internal standard (TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation:

Prepare a dilute solution of the purified metabolite (typically 1-10 µg/mL) in a solvent

compatible with the LC mobile phase (e.g., methanol, acetonitrile).

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

Use a suitable reversed-phase column (e.g., C18) for separation.

The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and

an organic solvent like acetonitrile or methanol.
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Set the mass spectrometer to acquire data in both positive and negative ionization modes to

obtain comprehensive information.

Acquire full scan mass spectra to determine the molecular ion and MS/MS (tandem mass

spectrometry) spectra to obtain fragmentation patterns for structural elucidation.

3. Data Analysis:

Process the LC-MS data using the instrument's software.

Extract the mass spectra of the compound of interest and analyze the molecular ion and

fragmentation patterns.

Compare the accurate mass measurements with theoretical values to confirm the elemental

composition.

Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for confirming the identity of

Monomethylsulochrin using the comparative spectroscopic data.

Caption: Workflow for confirming Monomethylsulochrin identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161492#spectroscopic-data-comparison-for-
confirming-monomethylsulochrin-identity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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